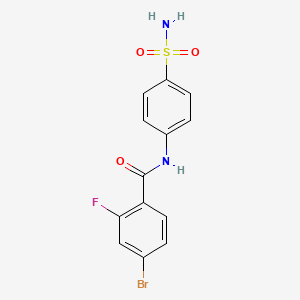

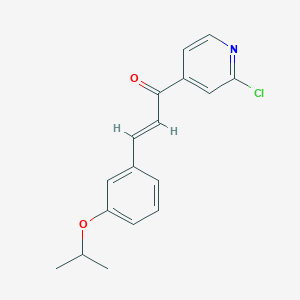

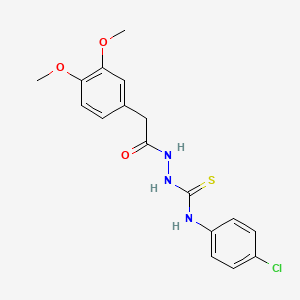

![molecular formula C25H18ClN3O2S B2496579 4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450341-01-2](/img/structure/B2496579.png)

4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol was reported . The molecular structure was shown in the figure, and the crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of some hydrazine-coupled pyrazoles was successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, IR, 1H NMR, 13C NMR, and HRMS of a similar compound were provided .科学的研究の応用

Antioxidant Properties

Benzamides, including the compound , have been investigated for their antioxidant activity. In vitro studies have demonstrated that some synthesized benzamide derivatives exhibit effective total antioxidant, free radical scavenging, and metal chelating activity. These properties are crucial in combating oxidative stress and preventing cellular damage .

Antibacterial Activity

The same compound has been evaluated for its in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared its efficacy with two control drugs. Understanding the antibacterial potential of this compound contributes to the development of novel antimicrobial agents .

Drug Discovery and Medical Applications

Benzamides, as a class of amide compounds, have diverse applications in medicine. They have been explored for treating conditions such as juvenile hyperactivity, cancer, hypercholesterolemia, and anti-inflammatory responses. Additionally, they exhibit anti-tumour, anti-microbial, anti-fungal, and anti-HSV properties. Researchers have also investigated their potential as analgesics and anti-platelet agents .

Industrial and Other Fields

Beyond medicine, benzamides find use in various industrial sectors. These include plastics, rubber, paper, and agriculture. Their widespread presence in natural products, proteins, and synthetic intermediates underscores their significance in both biological and commercial contexts .

Halogen Exchange Reactions

While not directly related to the compound itself, benzamides play an essential role in halogen exchange reactions. These reactions are relevant in synthetic chemistry and ligand design .

Anti-Tubercular Research

Although not explicitly mentioned for this specific compound, benzamides have been studied in the context of anti-tubercular agents. Researchers have designed and synthesized novel benzamide derivatives, evaluating their anti-tubercular activity against Mycobacterium tuberculosis .

作用機序

将来の方向性

特性

IUPAC Name |

4-benzoyl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O2S/c26-19-7-4-8-20(13-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-11-9-17(10-12-18)23(30)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSJHEBUPQSJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

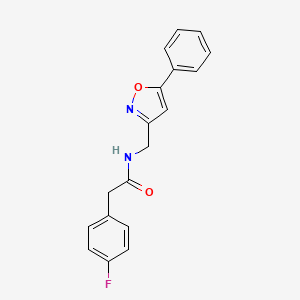

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

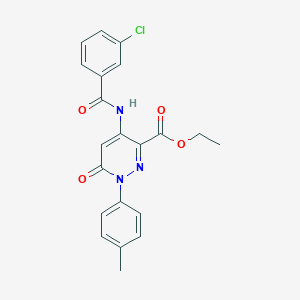

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

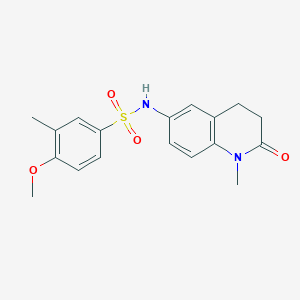

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)